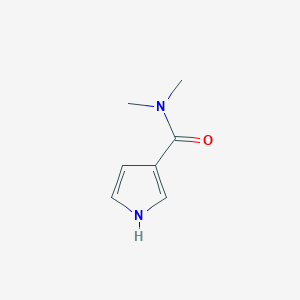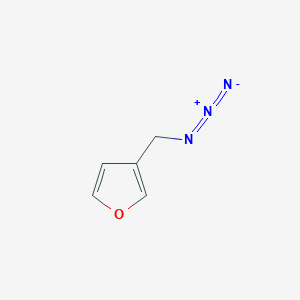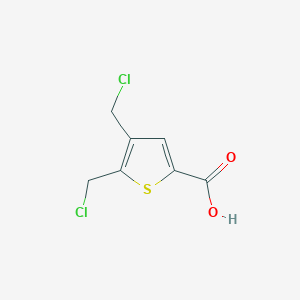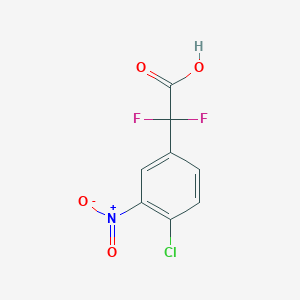
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-nitrophenyl)-2,2-difluoroacetic acid (CFDA) is a difluoroacetic acid (DFA) derivative that has become increasingly popular in recent years due to its various applications in scientific research. This acid is a powerful inhibitor of serine hydrolases, and has been used in numerous studies to study the regulation of various enzymes in the body. CFDA has also been used to study the effects of various drugs, as well as to evaluate the effects of environmental toxins on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has been used in numerous scientific research studies due to its ability to inhibit serine hydrolases. It has been used to study the regulation of various enzymes in the body, such as protein kinases, proteases, and phosphatases. 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has also been used to study the effects of various drugs, as well as to evaluate the effects of environmental toxins on biochemical and physiological processes. Additionally, 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has been used to study the effects of various hormones, such as insulin, on metabolic pathways.
Wirkmechanismus
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid is a potent inhibitor of serine hydrolases, which are enzymes that catalyze the hydrolysis of serine residues in proteins. The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid is believed to involve the formation of a covalent bond between the 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid molecule and the active site of the serine hydrolase, resulting in the inhibition of the enzyme.
Biochemical and Physiological Effects
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has been shown to inhibit the activity of various enzymes, including protein kinases, proteases, and phosphatases. In addition, 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has been shown to inhibit the activity of various hormones, such as insulin. The inhibition of these enzymes and hormones can result in a variety of biochemical and physiological effects, such as changes in the metabolism of lipids, proteins, and carbohydrates, as well as changes in the expression of various genes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is stable and non-toxic. Additionally, 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid is a potent inhibitor of serine hydrolases, making it an ideal tool for studying the regulation of various enzymes in the body. However, there are some limitations to using 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid in laboratory experiments. For example, it is not possible to use 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid to study the effects of drugs or environmental toxins on biochemical and physiological processes, as it is not selective for these compounds.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid. First, 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid could be used to study the effects of various drugs and environmental toxins on biochemical and physiological processes. Additionally, 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid could be used to study the regulation of various hormones, such as insulin, in the body. Finally, 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid could be used to study the regulation of various metabolic pathways, such as lipid and carbohydrate metabolism.
Synthesemethoden
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid can be synthesized using a few different methods. The most common method is the reaction of 4-chloro-3-nitrobenzaldehyde with difluoroacetic anhydride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid in a yield of approximately 90%. Other methods of synthesis include the reaction of 4-chloro-3-nitrobenzoic acid with difluoroacetic anhydride, or the reaction of 4-chloro-3-nitrobenzyl chloride with difluoroacetic anhydride.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO4/c9-5-2-1-4(3-6(5)12(15)16)8(10,11)7(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDGAUNNTSPGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrophenyl)-2,2-difluoroacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

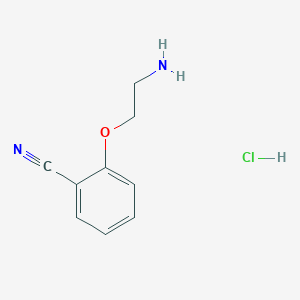


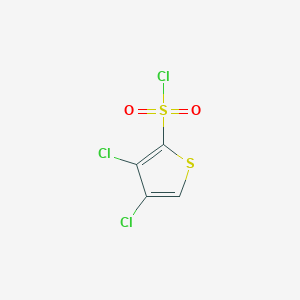


![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)
